molecular formula C9H10N2O4 B3053675 Ethyl 2-amino-4-nitrobenzoate CAS No. 55204-24-5

Ethyl 2-amino-4-nitrobenzoate

Cat. No. B3053675
CAS RN: 55204-24-5
M. Wt: 210.19 g/mol
InChI Key: WTHFROVMUKFWCO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-nitrobenzoate is a chemical compound with the formula C9H9NO4 . It is an ethyl ester of p-aminobenzoic acid .


Synthesis Analysis

The synthesis of Ethyl 2-amino-4-nitrobenzoate can be accomplished by several groups . Two different approaches can be used: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product . Both steps are simple and reproducible on a gram scale .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-nitrobenzoate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-amino-4-nitrobenzoate include esterification and nitro reduction . The reaction conditions involve using a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C .

Scientific Research Applications

Nonlinear Optical Properties

Ethyl 2-amino-4-nitrobenzoate has been studied for its nonlinear optical properties. A research by Yan (2003) focused on chromophores, including compounds related to ethyl 2-amino-4-nitrobenzoate, demonstrating their potential in nonlinear optical applications. These chromophores showed effective two-photon absorption cross-sections and exhibited distinct fluorescence characteristics under certain conditions (Yan, 2003).

Synthesis and Characterization

The synthesis and characterization of compounds related to ethyl 2-amino-4-nitrobenzoate are a significant area of research. Studies like the one by Yao Jun-hua (2007) have focused on determining impurities in related compounds through LC-MSn, contributing to the understanding of their synthesis and structure (Yao Jun-hua, 2007). Similarly, research by Katritzky and Mitchell (1973) explored the formation of N-nitroimides, including studies on compounds related to ethyl 2-amino-4-nitrobenzoate, providing insights into their chemical behavior and potential applications (Katritzky & Mitchell, 1973).

Safety and Hazards

Ethyl 2-amino-4-nitrobenzoate may cause skin, eye, and respiratory tract irritation. It may also cause sensitization in susceptible persons . In case of contact, it is recommended to rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

ethyl 2-amino-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFROVMUKFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344394
Record name Ethyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55204-24-5
Record name Ethyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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